2-(Azetidin-3-yloxy)ethanethiol;hydrochloride
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Overview
Description
2-(Azetidin-3-yloxy)ethanethiol;hydrochloride, also known as AET, is a chemical compound that belongs to the thiol group. It has a CAS Number of 2418692-35-8 and a molecular weight of 169.68 . The IUPAC name for this compound is 2-(azetidin-3-yloxy)ethane-1-thiol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11NOS.ClH/c8-2-1-7-5-3-6-4-5;/h5-6,8H,1-4H2;1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Tebipenem Pivoxil Side Chain : Zhu Shao-xuan (2012) reported the synthesis of a side chain, 1-(4,5-dihydrothiazol-2-yl) azetidine-3-thiol hydrochloride, used in tebipenem pivoxil. This process increased yield and decreased cost, indicating potential applications in pharmaceutical manufacturing (Zhu Shao-xuan, 2012).
Azetidin-2,3-diones Synthesis : Bari et al. (2010) described a method for synthesizing azetidin-2,3-diones, which are potential synthons for biologically active compounds. This highlights its use in the synthesis of various bioactive molecules (Bari, Magtoof, & Bhalla, 2010).
Building Blocks for Chemical Synthesis : Dao Thi et al. (2018) synthesized 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones and successfully transformed them into various chemical structures. This demonstrates the versatility of azetidines in chemical synthesis (Dao Thi et al., 2018).
Synthesis of Schiff Bases and Azetidinones : Kumar et al. (2012) synthesized Schiff bases and azetidinones from 1-naphthol, indicating its role in creating structures with antibacterial properties (Kumar, Kumar, & Sati, 2012).
Synthesis of 4-(2′-hydroxyethyl) Azetidin-2-one : Kaneko et al. (1984) reported the synthesis of this compound, an important intermediate for carbapenem, demonstrating its importance in antibiotic synthesis (Kaneko, Naito, & Saito, 1984).
Synthesis of Novel Schiff Base and Azetidinone Derivatives : Vashi and Naik (2004) synthesized azetidinone derivatives, indicating its application in creating compounds with potential antibacterial activity (Vashi & Naik, 2004).
Chemical Transformation and Reactions
Ring Expansion in Chemical Reactions : Couty et al. (2011) demonstrated the use of 2-(1-Hydroxyalkyl)azetidines in chemical transformations to produce oxazolidinones, a key process in organic chemistry (Couty, Drouillat, & Lemée, 2011).
Synthesis of 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine Hydrochloride : Zhang Zhi-bao (2011) synthesized this compound, indicating the potential of azetidines in creating specialized chemical structures (Zhang Zhi-bao, 2011).
Safety and Hazards
Properties
IUPAC Name |
2-(azetidin-3-yloxy)ethanethiol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS.ClH/c8-2-1-7-5-3-6-4-5;/h5-6,8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXNBNSYMINPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCS.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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